2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
Overview
Description
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid is a complex organic compound that features a pyrazole ring substituted with a quinoline sulfonamide group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid typically involves multi-step organic reactions One common route starts with the preparation of the quinoline sulfonamide intermediate, which is then coupled with a pyrazole derivativeReaction conditions often include the use of organic solvents such as toluene or dimethylformamide (DMF), and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the pyrazole ring .
Scientific Research Applications
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline and pyrazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The quinoline sulfonamide group is known to interact with protein kinases, potentially inhibiting their activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation, making the compound a potential anticancer agent. Additionally, the pyrazole ring can interact with various enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Compounds with a pyrazole ring are widely studied for their biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
What sets 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid apart is the combination of both quinoline and pyrazole moieties in a single molecule. This unique structure allows it to interact with multiple molecular targets, potentially leading to synergistic effects in its biological activity .
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10-15(11(2)20(18-10)9-14(21)22)19-25(23,24)13-7-3-5-12-6-4-8-17-16(12)13/h3-8,19H,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQOEANSHQTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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